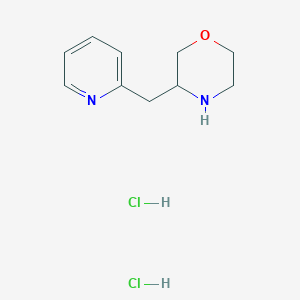

3-(Pyridin-2-ylmethyl)morpholine;dihydrochloride

Description

3-(Pyridin-2-ylmethyl)morpholine dihydrochloride is a bicyclic amine derivative combining a pyridine ring with a morpholine moiety. Its molecular formula is C₁₀H₁₅Cl₂N₂O, with a molecular weight of 265.15 g/mol (calculated). The compound is characterized by a pyridin-2-ylmethyl group attached to the morpholine ring, stabilized as a dihydrochloride salt for enhanced solubility and stability.

Properties

IUPAC Name |

3-(pyridin-2-ylmethyl)morpholine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.2ClH/c1-2-4-11-9(3-1)7-10-8-13-6-5-12-10;;/h1-4,10,12H,5-8H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLARGHLLNNAFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CC2=CC=CC=N2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-ylmethyl)morpholine;dihydrochloride typically involves the reaction of pyridine-2-carbaldehyde with morpholine in the presence of a reducing agent. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The purification process may include crystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-ylmethyl)morpholine;dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridin-2-yl-methanone derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under various conditions.

Major Products Formed

Oxidation: Pyridin-2-yl-methanone derivatives.

Reduction: Reduced forms of the original compound.

Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

-

Drug Development :

- The compound serves as a building block for synthesizing complex organic molecules and potential drug candidates. Its structural characteristics enable modifications that can enhance pharmacological properties.

- Research indicates that it exhibits significant biological activities, making it a valuable candidate for further pharmacological studies. The precise mechanisms of action are still under investigation, but its unique structure supports its role in drug discovery.

-

Structure–Activity Relationship (SAR) Studies :

- SAR studies have been conducted to evaluate the effects of various substituents on the morpholine ring, providing insights into how modifications can enhance potency and selectivity against specific targets .

- For example, the replacement of morpholine with more hydrophobic groups has shown to increase activity significantly, as demonstrated in various analogues tested for their inhibitory effects on molecular targets .

Biological Research Applications

-

Target Interaction Studies :

- Interaction studies involving 3-(Pyridin-2-ylmethyl)morpholine; dihydrochloride focus on its binding affinity to specific molecular targets. These studies are essential for elucidating the compound's mechanism of action and optimizing its therapeutic applications.

- The compound's ability to interact with various biological pathways makes it a subject of interest in the development of treatments for diseases such as cancer and autoimmune disorders.

-

Case Studies :

- A related class of compounds has demonstrated significant activity against Leishmania donovani, suggesting that 3-(Pyridin-2-ylmethyl)morpholine; dihydrochloride may also exhibit similar anti-parasitic properties.

- Inflammation and autoimmune disorders have been targeted using compounds structurally related to 3-(Pyridin-2-ylmethyl)morpholine; dihydrochloride, indicating potential applications in treating conditions like systemic lupus erythematosus and rheumatoid arthritis .

Table 1: Structure–Activity Relationship Analysis

| Compound | Substituent | Activity (IC50) | Reference |

|---|---|---|---|

| Compound A | Morpholine | 72 nM | |

| Compound B | Piperidine | 36 nM | |

| Compound C | Dimethylamine | 30 nM |

| Compound | Activity (IC50) | Reference |

|---|---|---|

| Compound D | 50 nM | |

| Compound E | 45 nM |

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-ylmethyl)morpholine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares 3-(Pyridin-2-ylmethyl)morpholine dihydrochloride with structurally related compounds:

Key Research Findings

In contrast, morpholin-2-one derivatives (e.g., 3-(pyridin-3-yl)morpholin-2-one dihydrochloride) show higher hydrogen-bonding capacity due to the lactam group, favoring interactions with enzymes like DPP-4 .

Synthetic Accessibility The target compound can be synthesized via alkylation of morpholine with 2-(chloromethyl)pyridine, followed by hydrochloride salt formation. This method parallels the synthesis of 4-(piperidin-3-ylmethyl)morpholine dihydrochloride hydrate . Impurity profiles (e.g., residual chlorinated intermediates) are critical for pharmaceutical-grade synthesis, as noted in analogues like prilocaine hydrochloride .

Stability and Safety Dihydrochloride salts generally exhibit superior hygroscopic stability compared to mono-salts. However, pyridine-containing derivatives may require protection from light due to aromatic ring photosensitivity, as observed in nalorphine hydrochloride .

Biological Activity

3-(Pyridin-2-ylmethyl)morpholine;dihydrochloride is a compound that has attracted interest in various scientific fields due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula C10H16Cl2N2O and features a pyridine ring linked to a morpholine ring via a methylene bridge. This specific arrangement contributes to its chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : Pyridine-2-carbaldehyde and morpholine.

- Reaction Conditions : The reaction is often carried out in solvents like ethanol or methanol, requiring heating to facilitate the reaction.

- Purification : The product is purified and converted into its dihydrochloride salt form.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have suggested that derivatives of pyridine-based compounds can possess significant antimicrobial activity. For instance, certain pyridine-containing compounds have shown effectiveness against bacteria such as Escherichia coli and fungi like Candida albicans .

- Anticancer Potential : The compound's structural similarity to other bioactive molecules makes it a candidate for anticancer drug development. It may interact with specific molecular targets involved in cancer cell proliferation .

- Neurological Effects : The presence of the morpholine moiety suggests potential applications in neurology, possibly influencing neurotransmitter systems or acting as a cognitive enhancer .

Table 1: Summary of Biological Activities

The biological effects of this compound are believed to stem from its ability to interact with various receptors and enzymes. This interaction can modulate biological pathways, leading to therapeutic effects. For example:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which can be crucial for its antimicrobial and anticancer properties.

- Receptor Binding : Its structure allows it to bind to specific receptors, potentially altering signal transduction pathways related to neurological functions.

Case Studies

- Antimicrobial Efficacy : In a study evaluating various pyridine derivatives, this compound was tested against multiple bacterial strains, showing promising results with minimal inhibitory concentrations (MICs) comparable to established antibiotics .

- Cancer Cell Line Studies : Research involving this compound demonstrated its ability to induce apoptosis in specific cancer cell lines, suggesting a mechanism that warrants further investigation for therapeutic applications .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3-(Pyridin-2-ylmethyl)morpholine dihydrochloride, and how can reaction conditions be optimized?

- Methodology :

- Synthetic Route : Begin with morpholine and 2-(chloromethyl)pyridine hydrochloride. Perform nucleophilic substitution in a polar aprotic solvent (e.g., DMF or DMSO) at 60–80°C under nitrogen atmosphere. Add a base (e.g., triethylamine) to neutralize HCl byproducts.

- Purification : Recrystallize from ethanol/water mixtures or use column chromatography (silica gel, eluent: dichloromethane/methanol).

- Optimization : Vary reaction temperature (60–100°C), solvent polarity, and catalyst (e.g., KI for SN2 mechanisms). Monitor progress via TLC or HPLC .

Q. What spectroscopic and analytical methods are most effective for characterizing this compound?

- Methodology :

- Structural Confirmation :

- ¹H/¹³C NMR : Assign peaks for pyridine (δ 7.2–8.5 ppm) and morpholine (δ 3.5–4.0 ppm) protons.

- FTIR : Confirm C-N stretches (1100–1250 cm⁻¹) and hydrochloride salt formation (broad O-H/N-H stretches at 2500–3000 cm⁻¹).

- Purity Assessment :

- HPLC : Use a C18 column with UV detection (λ = 254 nm); mobile phase: acetonitrile/water (0.1% TFA).

- Elemental Analysis : Validate Cl⁻ content (~21.5% for dihydrochloride form) .

Q. What are the recommended handling and storage protocols to ensure compound stability?

- Methodology :

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact due to hygroscopic and irritant properties.

- Storage : Store in airtight, light-resistant containers at -20°C under inert gas (argon). Monitor for deliquescence via periodic mass checks .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in 3-(Pyridin-2-ylmethyl)morpholine dihydrochloride, and what challenges arise during refinement?

- Methodology :

- Crystallization : Grow single crystals via slow evaporation (solvent: methanol/acetone).

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Refinement Challenges :

- Disorder : Pyridine and morpholine moieties may exhibit rotational disorder. Apply SHELXL restraints (e.g., SIMU, DELU) .

- Twinned Data : Use TWINABS for integration if twinning is detected.

- Validation : Cross-check with Cambridge Structural Database (CSD) entries for similar morpholine derivatives .

Q. How can researchers address discrepancies between computational conformational analysis and experimental data (e.g., NMR/XRPD)?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. Compare calculated NMR shifts (GIAO method) with experimental data.

- Dynamic Simulations : Run molecular dynamics (MD) in explicit solvent (e.g., water) to model hydrogen bonding with Cl⁻ ions.

- XRPD Comparison : Match simulated powder patterns (Mercury software) with experimental data to identify polymorphic variations .

Q. What strategies mitigate batch-to-batch variability in pharmacological assays involving this compound?

- Methodology :

- Impurity Profiling : Use LC-MS to detect byproducts (e.g., unreacted 2-(chloromethyl)pyridine). Reference standards (e.g., ) can aid quantification.

- Bioassay Design : Include positive/negative controls (e.g., known kinase inhibitors if targeting enzyme interactions). Normalize data to internal standards (e.g., puromycin dihydrochloride for cytotoxicity assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.